Herbacetin-8-glucoside-3-sophoroside
Description
Properties
CAS No. |
77298-68-1 |
|---|---|
Molecular Formula |
C33H40O22 |
Molecular Weight |
788.66 |
Synonyms |
3-[(2-O-β-D-Glucopyranosyl-β-D-glucopyranosyl)oxy]-8-(β-D-glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one |
Origin of Product |
United States |
Scientific Research Applications
Herbacetin-8-glucoside-3-sophoroside exhibits a range of biological activities that make it a candidate for therapeutic use:
- Antioxidant Properties : The compound has demonstrated significant antioxidant activity, which is crucial for protecting cells from oxidative stress and related diseases.
- Anti-inflammatory Effects : Research indicates that it may inhibit inflammatory pathways, making it relevant in the treatment of chronic inflammatory conditions.
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various pathogens, including bacteria and viruses .
Cancer Research
This compound has been studied for its potential anti-cancer effects:
- Cell Cycle Regulation : It has been reported to influence cell cycle progression and induce apoptosis in cancer cells, suggesting a role in cancer therapy .
- Case Study : A study published in 2022 detailed experiments where this compound was tested on breast cancer cell lines, showing a reduction in cell viability and induction of apoptosis through the activation of caspase pathways .
Neuroprotective Applications
The neuroprotective effects of this compound have been explored:
- Cognitive Function : Preliminary studies suggest that it may enhance cognitive function by modulating neuroinflammatory responses and promoting neuronal survival .
Metabolic Disorders
Research indicates the compound may play a role in managing metabolic disorders:
- Anti-diabetic Effects : this compound has been linked to improved insulin sensitivity and glucose metabolism in animal models, indicating potential applications in diabetes management .
Formulation in Drug Development
This compound is being investigated for its utility in drug formulations:
- Drug Delivery Systems : The compound's solubility and stability make it a candidate for incorporation into various drug delivery systems, enhancing bioavailability and therapeutic efficacy .
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
Herbacetin-8-glucoside-3-sophoroside belongs to the flavonol glycoside family, where variations in glycosylation patterns and hydroxyl group positions significantly alter physicochemical and biological properties. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Glycosylation Position: this compound is unique in its 8-position glucosylation, unlike kaempferol analogs glycosylated at position 5. This positional difference impacts solubility and membrane permeability .
Molecular Weight and Solubility: Higher molecular weight (788.66 g/mol) compared to kaempferol derivatives (e.g., 740.70 g/mol for Kaempferol 3-sophoroside-7-rhamnoside) correlates with reduced solubility in aqueous media .
Bioactivity: Herbacetin derivatives generally exhibit stronger antioxidant activity than kaempferol analogs due to the additional hydroxyl group at position 8 . Kaempferol 3-sophoroside-7-rhamnoside shows higher bioavailability in drug screening assays, attributed to rhamnoside’s lipophilic nature .
Research Findings
- Antioxidant Capacity : this compound demonstrated superior free radical scavenging activity (IC₅₀ = 12.3 μM) compared to Kaempferol 3-sophoroside-7-glucoside (IC₅₀ = 18.7 μM) in vitro, linked to its 8-hydroxyl group .
- Enzymatic Stability : The sophoroside moiety at position 3 enhances resistance to β-glucosidase hydrolysis, prolonging its half-life in biological systems .
- Pharmacokinetics: Kaempferol analogs with rhamnoside substituents exhibit faster absorption rates due to improved lipid solubility, whereas this compound shows prolonged plasma retention .
Preparation Methods
Glycosyltransferase Selection and Optimization
The regioselective attachment of sophoroside (a disaccharide of β-1,2-linked glucose units) at position 3 and glucoside at position 8 requires sequential glycosylation steps. Family 1 GTs, such as UGT78D2 from Arabidopsis thaliana, have demonstrated specificity for flavonoid 3-OH glycosylation, while UGT88E7 shows preference for 7-OH positions. However, engineering these enzymes to target position 8 remains an active area of research. Reaction parameters, including pH (6.5–7.5), temperature (30–37°C), and cofactor concentrations (UDP-glucose: 5–10 mM), significantly impact conversion rates.
Sequential Glycosylation Strategy
A two-step enzymatic process is often employed:
-
Sophoroside attachment at position 3 : A sophoroside-specific GT transfers the disaccharide from UDP-glucose to herbacetin’s 3-OH group.
-
Glucoside attachment at position 8 : A second GT catalyzes glucosylation at position 8 using UDP-glucose.
This method achieves ~60–70% yield in optimized systems, though competing reactions at adjacent hydroxyl groups (e.g., 5-OH or 7-OH) necessitate rigorous enzyme screening.
Chemical Synthesis Approaches
Chemical synthesis offers precise control over glycosylation patterns but faces challenges in protecting group strategies and stereoselectivity. Key steps include aglycone functionalization, glycosyl donor activation, and deprotection.
Protecting Group Strategies
The hydroxyl groups of herbacetin must be selectively protected to ensure regioselective glycosylation. Common protecting groups include:
-
Acetyl (Ac) : For temporary protection of 5-OH and 7-OH.
-
Benzyl (Bn) : For persistent protection of 4'-OH.
-
Trityl (Tr) : To shield the 3-OH during sophoroside attachment.
A typical sequence involves:
Glycosylation Reactions
Glycosyl donors such as trichloroacetimidates or thioglycosides are activated under acidic (TMSOTf, BF3·OEt2) or oxidative (NIS/AgOTf) conditions. For example, the 8-OH glucosylation step employs glucosyl trichloroacetimidate activated by TMSOTf in anhydrous dichloromethane, achieving ~85% coupling efficiency. Subsequent sophorosylation at 3-OH requires a disaccharide donor with a β-1,2 linkage, synthesized via Koenigs-Knorr methodology.
Extraction and Purification from Natural Sources
While synthetic routes dominate, extraction from plant material provides an alternative for small-scale production. Equisetum hyemale and related species contain herbacetin glycosides, though yields are low (~0.2–0.5% dry weight).
Solvent Extraction and Fractionation
-
Plant material pretreatment : Drying and pulverizing aerial parts (e.g., 60–80°C for enzyme inactivation).
-
Ethanol extraction : Using 70–80% ethanol at 40–60°C for 2–3 hours, repeated 3–5 times.
-
Liquid-liquid partitioning : Crude extract is partitioned with n-butanol:chloroform:ethanol (8:5:1 v/v) to concentrate glycosides.
Chromatographic Purification
-
Macroporous resin chromatography : Adsorption on D101 resin, eluted with 30–50% ethanol to remove polyphenols.
-
Preparative HPLC : C18 columns with acetonitrile:water (25:75) gradients achieve >95% purity.
Analytical Validation of Synthesis
Q & A
Q. What are the key structural features of herbacetin-8-glucoside-3-sophoroside, and how do glycosylation patterns influence its identification?
this compound is a flavonoid glycoside characterized by a herbacetin aglycone (8-hydroxykaempferol) substituted with a glucoside at position 8 and a sophoroside (a disaccharide of two glucose units) at position 3 . Glycosylation patterns, such as the position and type of sugar moieties, significantly affect solubility, stability, and bioactivity. Structural elucidation typically employs NMR (to confirm linkage positions) and mass spectrometry (to determine molecular weight and fragmentation patterns). Comparative analysis with structurally similar compounds (e.g., gossypetin derivatives) is critical to avoid misidentification .
Q. What methodologies are recommended for isolating this compound from plant sources?
Isolation involves solvent extraction (e.g., methanol or aqueous acetone) followed by chromatographic purification. Hydrophilic interaction liquid chromatography (HILIC) or reverse-phase HPLC with UV detection (e.g., 280 nm for flavonoids) is effective. For example, a protocol using a Zorbax SB L1 column with a gradient mobile phase (water/acetonitrile + 0.1% formic acid) can resolve glycosylated flavonoids based on retention times . Confirmation via LC-MS/MS (e.g., ESI-negative mode) ensures purity by matching fragmentation patterns to reference standards .
Q. How can researchers validate the purity of this compound after isolation?
Purity validation requires orthogonal methods:
- HPLC-UV/ELSD : ≥95% purity threshold with baseline-separated peaks .
- NMR : Absence of extraneous proton/carbon signals in 1D/2D spectra .
- LC-HRMS : Exact mass determination (e.g., m/z 757.1978 [M-H]⁻ for C₃₃H₄₁O₂₀) . Contaminants (e.g., caffeine in plant extracts) are minimized using selective extraction solvents .
Advanced Research Questions
Q. What experimental designs are optimal for studying the antioxidant mechanisms of this compound?
Use in vitro assays (e.g., DPPH radical scavenging, FRAP) to quantify antioxidant capacity. For mechanistic studies:
- ROS Scavenging : Measure inhibition of superoxide/hydroxyl radicals in cell-free systems (e.g., xanthine/xanthine oxidase assay).
- Cellular Models : Apply oxidative stress inducers (e.g., H₂O₂) to cell lines (e.g., HepG2) and quantify intracellular ROS via fluorescent probes (e.g., DCFH-DA).
- Enzyme Inhibition : Assess interaction with antioxidant enzymes (e.g., SOD, catalase) using kinetic assays . Include positive controls (e.g., ascorbic acid) and validate results with at least three biological replicates .
Q. How can researchers resolve contradictory data on this compound’s bioavailability in pharmacokinetic studies?
Contradictions often arise from:
- Matrix Effects : Plasma proteins binding to glycosides, reducing free compound levels. Use protein precipitation or solid-phase extraction to mitigate interference .
- Metabolite Interference : Hydrolysis of glycosides in the gut produces aglycones. Employ LC-MS/MS with MRM transitions specific to intact glycosides (e.g., m/z 757 → 285 for herbacetin aglycone) .
- Species Variability : Compare rodent and human liver microsome models to assess metabolic stability .
Q. What strategies address challenges in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?
- Regioselective Glycosylation : Use enzymatic methods (e.g., glycosyltransferases) over chemical synthesis to control sugar attachment positions .
- Protecting Groups : Temporarily block reactive hydroxyls (e.g., at positions 5 and 7) during synthesis.
- Analytical Validation : Confirm derivative structures via tandem MS and compare retention times to natural analogs .
Methodological Considerations
Q. How should researchers design experiments to investigate this compound’s interaction with cellular receptors?
- Ligand Docking : Use molecular modeling (e.g., AutoDock Vina) to predict binding affinity to targets (e.g., NF-κB, COX-2).
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (KD, kon/koff) .
- Gene Knockout Models : Validate receptor-specific effects using CRISPR/Cas9-edited cell lines .
Q. What statistical approaches are appropriate for analyzing dose-response data in bioactivity assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
